molecular formula C23H21NO3S B11302464 6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11302464
M. Wt: 391.5 g/mol
InChI Key: KAXTZISZUVKJSJ-UHFFFAOYSA-N
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Description

6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Etherification: The methylbenzyl ether group can be introduced via a Williamson ether synthesis, where the chromenone core is reacted with 4-methylbenzyl bromide in the presence of a strong base like sodium hydride.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: The thiazole ring and benzyl ether groups can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole or benzyl ether derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation. It may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: can be compared with other chromenone derivatives and thiazole-containing compounds, such as:

Uniqueness

    Unique Structural Features: The combination of a chromenone core with a thiazole ring and a methylbenzyl ether group makes this compound unique.

    Enhanced Biological Activity: The presence of multiple functional groups may enhance its biological activity compared to simpler chromenone or thiazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H21NO3S

Molecular Weight

391.5 g/mol

IUPAC Name

6-ethyl-7-[(4-methylphenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C23H21NO3S/c1-4-17-9-18-21(10-20(17)26-11-16-7-5-14(2)6-8-16)27-12-19(22(18)25)23-24-15(3)13-28-23/h5-10,12-13H,4,11H2,1-3H3

InChI Key

KAXTZISZUVKJSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

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